molecular formula C16H19NO2S B2514792 2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide CAS No. 889790-06-1

2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide

Cat. No.: B2514792
CAS No.: 889790-06-1
M. Wt: 289.39
InChI Key: BOXJHXMCIHNPLA-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide is an organic compound with the molecular formula C16H19NO2S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring

Properties

IUPAC Name

2,4,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-11-5-7-15(8-6-11)17-20(18,19)16-10-13(3)12(2)9-14(16)4/h5-10,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXJHXMCIHNPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with p-toluidine. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfonic acids or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying sulfonamide interactions.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethyl-N-p-tolyl-benzenesulfonamide: Similar structure but with a different substitution pattern on the benzene ring.

    N-Butyl-2,4,6-trimethyl-benzenesulfonamide: Contains a butyl group instead of a p-tolyl group.

    2,4,6-Trimethyl-N-(2-trifluoromethyl-benzyl)-benzenesulfonamide: Contains a trifluoromethyl-benzyl group.

Uniqueness

2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide is an organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a sulfonamide functional group attached to a benzenesulfonamide backbone, with a p-tolyl group and three methyl groups at the 2, 4, and 5 positions of the benzene ring. This article explores its biological activity, particularly focusing on enzyme inhibition, receptor binding, and therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. The sulfonamide group is known for its ability to interact with various enzymes, leading to altered cellular functions. Specific studies have shown that this compound can effectively bind to enzymes involved in metabolic pathways, potentially inhibiting their activity and providing a basis for therapeutic applications in diseases where these enzymes are dysregulated.

Receptor Binding

The compound also demonstrates receptor binding capabilities. Its structural configuration allows it to interact with specific biological receptors, which may influence signaling pathways within cells. The binding affinity of this compound to various receptors has been investigated, revealing potential implications for its use in pharmacological applications.

Study on Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of related sulfonamide compounds. The findings suggested that compounds with similar structures could inhibit pro-inflammatory cytokines and reduce inflammation in animal models. Although specific data on this compound was not highlighted, the results indicate a promising avenue for further investigation into its anti-inflammatory effects .

Research Findings Summary Table

Activity Effect Reference
Enzyme InhibitionSignificant inhibition observed
Receptor BindingPotential influence on signaling pathways
Anti-inflammatoryInhibition of cytokines
Anticancer PotentialInduction of apoptosis

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